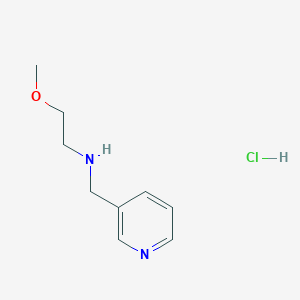![molecular formula C17H16Cl2N2O4S B2410140 Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate CAS No. 338755-59-2](/img/structure/B2410140.png)
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate is a complex organic molecule known for its diverse chemical properties and applications. Its structure includes multiple functional groups, such as dichlorobenzyl, pyridinyl, and thiol esters, which contribute to its unique reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate can be accomplished through multi-step organic synthesis. One common approach involves the following steps:
Preparation of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridine: : This intermediate can be synthesized by reacting 3,4-dichlorobenzyl chloride with pyridine-2-one in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: : The intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the amide bond, introducing the ethyl ester group.
Thiol Ester Formation: : Finally, the compound is treated with a thiol reagent, such as ethyl mercaptan, to form the thioester linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes, optimized for larger scales. Continuous flow chemistry techniques and automated synthesis may be employed to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: : The thiol ester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The pyridinyl group can be reduced under catalytic hydrogenation conditions, leading to dihydropyridine derivatives.
Substitution: : The dichlorobenzyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with a palladium on carbon catalyst.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiol ester might yield ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfinyl]acetate or the corresponding sulfone derivative.
Scientific Research Applications
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying thioester chemistry.
Biology: : Investigated for its potential as an inhibitor of specific enzymes and as a tool for studying enzyme-catalyzed reactions involving thioesters.
Industry: : Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate exerts its effects typically involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by forming covalent bonds with the active site residues, thus blocking the enzyme's activity. The dichlorobenzyl and pyridinyl groups play crucial roles in binding to the target enzyme, while the thiol ester is reactive towards nucleophilic attack.
Comparison with Similar Compounds
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]propanoate: : Similar structure but with an additional methyl group on the acetic acid moiety, leading to different reactivity and biological activity.
Mthis compound: : The methyl ester analogue, which may exhibit different solubility and pharmacokinetic properties.
N-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbothioamide: : Lacks the ester group, which could significantly alter its reactivity and biological activity.
Compared to these analogues, this compound's unique combination of functional groups makes it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-4-3-7-21(16(14)23)9-11-5-6-12(18)13(19)8-11/h3-8H,2,9-10H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSMTHTRRQFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)







![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)



![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
